![molecular formula C10H11BrO2S B14132228 Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)
Ethyl [(2-Bromophenyl)thio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(2-Bromophenyl)thio]acetate is an organic compound that belongs to the class of thioesters It is characterized by the presence of a bromophenyl group attached to a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(2-Bromophenyl)thio]acetate typically involves the reaction of 2-bromothiophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the thiophenol attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the thioester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl [(2-Bromophenyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted phenyl thioesters.
Scientific Research Applications
Ethyl [(2-Bromophenyl)thio]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [(2-Bromophenyl)thio]acetate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release the active thiol, which can then interact with biological molecules. The bromophenyl group can participate in various biochemical pathways, leading to the modulation of cellular functions.
Comparison with Similar Compounds
Ethyl [(2-Bromophenyl)thio]acetate can be compared with other similar compounds such as:
Ethyl [(2-Chlorophenyl)thio]acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl [(2-Fluorophenyl)thio]acetate: Contains a fluorine atom instead of bromine.
Ethyl [(2-Iodophenyl)thio]acetate: Contains an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain applications.
Properties
Molecular Formula |
C10H11BrO2S |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
ethyl 2-(2-bromophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H11BrO2S/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 |
InChI Key |
WSJYHZHJLKQVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


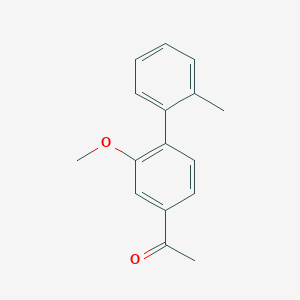
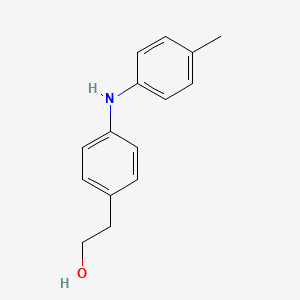
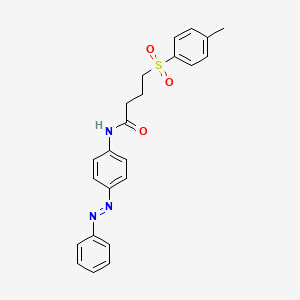
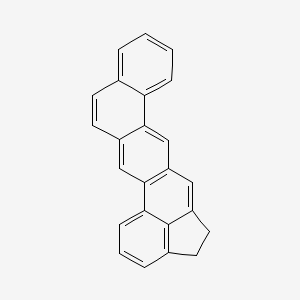
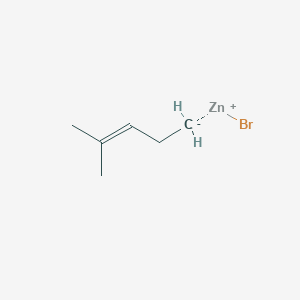
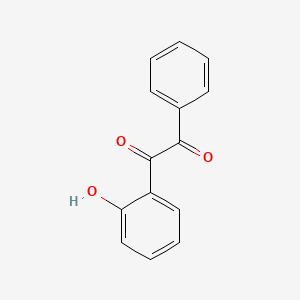
![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
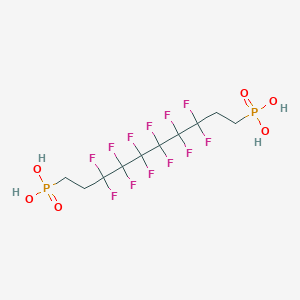
![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)

![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)


![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
